molecular formula C7H5Br2NO B599672 2-Bromo-1-(6-bromopyridin-2-yl)ethanone CAS No. 142978-11-8

2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Cat. No. B599672
M. Wt: 278.931
InChI Key: SXXDYQVZPQXUQJ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(6-bromopyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H5Br2NO . It has a molecular weight of 278.93 . The compound appears as a yellow solid .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” consists of a pyridine ring attached to an ethanone group with bromine atoms at the 2nd position of the ethanone and the 6th position of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” are not fully detailed in the available sources. It is known to be a yellow solid , but other properties such as density, boiling point, and melting point are not specified .

Scientific Research Applications

Brominated Flame Retardants

A critical review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It highlights the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. This review reports on the need for optimized analytical methods to include all NBFRs and further research on indoor environments, emission sources, and potential leaching. High concentrations of specific NBFRs, including 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and decabromodiphenyl ethane (DBDPE), are often reported, raising concerns about their environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Toxicology of Brominated Compounds

The review on 2,4,6-Tribromophenol, a widely produced brominated phenol, covers its concentrations in the environment, toxicokinetics, and toxicodynamics. It points out the ubiquity of 2,4,6-tribromophenol in the environment due to its multiple sources, including as an intermediate in the synthesis of brominated flame retardants and as a natural product of some aquatic organisms. The need for more research on its environmental impact and health risks is emphasized (Koch & Sures, 2018).

Synthesis of Bromobiphenyl Compounds

A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, is reported. This study addresses the absence of an easily performed synthesis and proposes a practical pilot-scale method, highlighting the relevance of such brominated compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Downstream Processing of Biologically Produced Diols

The review on the recovery and purification of 1,3-propanediol and 2,3-butanediol from fermentation broth discusses the significant cost associated with the separation of these diols in their microbial production. It emphasizes the need for improved methods with regard to yield, purity, and energy consumption, underscoring the industrial and pharmaceutical applications of brominated intermediates in the production of these chemicals (Xiu & Zeng, 2008).

Safety And Hazards

While specific safety and hazard information for “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-(6-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDYQVZPQXUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695946
Record name 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(6-bromopyridin-2-yl)ethanone

CAS RN

142978-11-8
Record name 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(6-bromopyridin-2-yl)ethanone (9.2 g, 46.0 mmol) in acetic acid (25 mL) was heated to 70° C. and bromine (2.4 mL, 46.0 mmol) was added dropwise over 30 minutes. After 75 minutes, the solution was cooled to room temperature and a yellow solid precipitated which was collected by filtration and washed with acetic acid (3×10 mL) The solid was then dissolved in a mixture of ethyl acetate (150 mL), hexanes (50 mL), and saturated aqueous sodium bicarbonate (75 mL). The layers were separated and the organic layer was washed with brine (30 mL), dried over sodium sulfate, filtered, and concentrated. The crude residue was purified by silica gel chromatography (10-50% dichloromethane/hexanes) to give the title compound as a white solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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